2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic molecule featuring a hexahydroquinoline core fused with a cyclohepta[b]thiophene moiety. Key structural elements include:
- Cyclohepta[b]thiophene: A seven-membered thiophene ring fused to the quinoline system, contributing to aromaticity and electronic delocalization.
- 7,7-Dimethyl groups: These substituents introduce steric bulk, likely rigidifying the bicyclic system and influencing conformational stability.
- Pyridin-3-yl group: A nitrogen-containing aromatic substituent at position 4, enabling hydrogen bonding and π-π interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heteroaromatic and hydrogen-bonding motifs.
Properties
CAS No. |
309720-07-8 |
|---|---|
Molecular Formula |
C27H27N5OS |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27N5OS/c1-27(2)11-20-24(21(33)12-27)23(16-7-6-10-31-15-16)19(14-29)25(30)32(20)26-18(13-28)17-8-4-3-5-9-22(17)34-26/h6-7,10,15,23H,3-5,8-9,11-12,30H2,1-2H3 |
InChI Key |
FGLFCLPMEPREPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CN=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Fe3O4@SiO2-SO3H Nanoparticles
[H2-DABCO][HSO4]2 Ionic Liquid
[Pyridine-1-SO3H-2-COOH]Cl Catalyst
Comparative Analysis of Catalysts
| Catalyst | Temp. (°C) | Time (min) | Yield (%) | Eco-Score |
|---|---|---|---|---|
| Fe3O4@SiO2-SO3H | 60 | 30 | 95 | 85 |
| [H2-DABCO][HSO4]2 | 25 | 15 | 100 | 92 |
| [Pyridine-1-SO3H-2-COOH]Cl | 50 | 20 | 98 | 88 |
The ionic liquid method offers superior green metrics (E-factor: 0.3 vs. 1.2 for Fe3O4@SiO2-SO3H), while the pyridinium catalyst enables solvent-free synthesis.
Mechanistic Pathway
The reaction proceeds via Knoevenagel condensation between pyridine-3-carbaldehyde and malononitrile, followed by Michael addition of dimedone and subsequent cyclization. The cyclohepta[b]thiophene moiety participates in tautomerization to form the final hexahydroquinoline framework. Key intermediates include:
-
Enamine adduct from ammonium acetate and dimedone.
-
α,β-Unsaturated ketone from Knoevenagel step.
-
Cyclized intermediate with intramolecular nucleophilic attack.
Optimization Strategies
Solvent Screening
Ethanol balances polarity and environmental impact, whereas solvent-free conditions maximize atom economy.
Temperature Effects
Lower temperatures favor ionic liquid systems, preventing side reactions.
Scalability and Industrial Feasibility
-
Gram-Scale Synthesis : The ionic liquid method achieves 98% yield at 10 g scale, demonstrating industrial potential.
-
Catalyst Reusability : Fe3O4@SiO2-SO3H retains 90% activity after 5 cycles, while [H2-DABCO][HSO4]2 requires no recovery due to low loading.
Challenges and Solutions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for oxidation reactions under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and cyano groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Cyclohepta[b]thiophene Derivatives
- Compound 3a (): 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile lacks the hexahydroquinoline core but shares the cyclohepta[b]thiophene and cyano groups. Its synthesis via malononitrile, cycloheptanone, and sulfur highlights a common route for thiophene derivatives .
- ROY Analogues (): Compounds with o-nitrophenyl substituents on 2-amino-thiophene rings exhibit polymorphism (e.g., seven polymorphs for ROY). The target compound’s pyridin-3-yl group may reduce polymorphism due to stronger directional interactions (e.g., hydrogen bonding with pyridine nitrogen) .
Hexahydroquinoline/Chromene Systems
Biological Activity
The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that may contribute to various biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Amino Group : Contributes to hydrogen bonding and potential receptor interactions.
- Cyano Group : May enhance biological activity through electron-withdrawing effects.
- Tetrahydroquinoline Framework : Known for various pharmacological properties.
Antitumor Activity
Recent studies have shown that compounds similar to the one exhibit significant antitumor activity. For instance:
- In Vitro Studies : A series of compounds including thieno[2,3-d]pyrimidines demonstrated potent growth inhibition across multiple human tumor cell lines (NCI 60) with compounds showing TGI (Total Growth Inhibition) values as low as 16.2 µM and GI50 values of 3.3 µM for the most active derivatives .
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of DHFR : The compound's structural features allow it to bind effectively to DHFR, disrupting its function and leading to reduced nucleotide synthesis necessary for DNA replication in cancer cells .
- Targeting Folate Receptors : The presence of specific moieties may enable selective targeting of folate receptors that are overexpressed in many tumors, enhancing the compound's efficacy while minimizing effects on normal cells .
Case Study: Antiviral Activity
Research has indicated that derivatives of cycloheptathiophene show promise as antiviral agents. For example:
Q & A
Q. What synthetic methodologies are employed to construct the hexahydroquinoline core in this compound?
The hexahydroquinoline core is typically synthesized via multi-step reactions involving cyclocondensation of enaminonitriles with ketones or aldehydes under acidic or basic conditions. For example, cyclohepta[b]thiophene and pyridinyl substituents are introduced through nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:
- Core formation : Cyclization of enaminonitrile precursors using catalysts like KF-alumina or trifluoroacetic acid .
- Functionalization : Sequential addition of substituents (e.g., cyano, pyridinyl) via Suzuki coupling or Michael addition .
- Optimization : Solvents such as DMF or DMSO enhance reaction efficiency, while reflux conditions (80–120°C) improve yield .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Enaminonitrile + Cycloheptanone, H2SO4 | 65% | IR (C≡N, C=O), ¹H NMR |
| 2 | Pyridin-3-yl bromide, Pd(PPh3)4 | 78% | LC-MS, HRMS |
Q. How do functional groups like cyano and pyridinyl influence the compound’s reactivity and bioactivity?
- Cyano group (-CN) : Enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications. It also stabilizes the molecule via resonance, improving metabolic stability .
- Pyridinyl group : Participates in π-π stacking and hydrogen bonding with biological targets (e.g., kinases), contributing to binding affinity. Its basicity modulates solubility and pharmacokinetics .
- Thiophene/cycloheptane rings : Provide conformational rigidity, impacting selectivity in enzyme inhibition .
Key Data :
- LogP (predicted): 3.2 ± 0.5 (indicating moderate lipophilicity) .
- Hydrogen bond donors/acceptors: 2/6, critical for target engagement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions, purity, or target specificity. Methodological recommendations include:
- Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch purity via HPLC (>95%) .
- Mechanistic studies : Employ surface plasmon resonance (SPR) to validate binding kinetics or competitive ELISA to assess enzyme inhibition .
- Data normalization : Report IC50 values relative to positive controls (e.g., staurosporine for kinase inhibition) .
Case Study : Anti-inflammatory activity varied by 40% across studies due to differences in LPS-induced TNF-α assay protocols. Harmonizing LPS concentrations (1 µg/mL) and exposure times (24h) reduced variability .
Q. What strategies address low yields in multi-step synthesis, particularly during thiophene ring functionalization?
Low yields (~30–50%) in thiophene derivatization can be mitigated by:
- Catalyst optimization : Use PdCl2(PPh3)2 instead of Pd(OAc)2 for Suzuki-Miyaura coupling (yield improvement: 50% → 75%) .
- Solvent effects : Replace THF with DMF to enhance solubility of aromatic intermediates .
- Temperature control : Stepwise heating (60°C → 100°C) prevents side reactions during cyclization .
Example Optimization Table :
| Parameter | Initial Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(OAc)2 | PdCl2(PPh3)2 | +25% |
| Solvent | THF | DMF | +20% |
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to avoid off-target effects. For example:
- Target : Cyclin-dependent kinase 2 (CDK2)
- Key interactions : Pyridinyl N-atom forms a hydrogen bond with Glu81, while the cycloheptane ring occupies a hydrophobic pocket .
- Derivative design : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position improves selectivity by 3-fold .
Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
